8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE
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Overview
Description
8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine core substituted with benzylsulfanyl and 4-methylphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a purine derivative is reacted with benzylsulfanyl and 4-methylphenyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction kinetics and ensure consistent product quality. These systems allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the purine core or the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(BENZYLSULFANYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
8-(BENZYLSULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
8-benzylsulfanyl-9-(4-methylphenyl)-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-7-9-15(10-8-13)23-17-16(18(24)21-12-20-17)22-19(23)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLIHYNQLWCQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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